3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is an organic compound that features a bithiophene core, which is a common motif in organic electronics due to its excellent electronic properties
Mechanism of Action
Target of Action
It is known that 2,2’-bithiophene, a core component of the compound, is a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers . These materials find applications in a variety of organic electronic and optoelectronic devices .
Mode of Action
Based on the properties of 2,2’-bithiophene, it can be inferred that the compound might interact with its targets by forming π-π interactions, which are common in organic semiconductors .
Biochemical Pathways
Given its structural similarity to 2,2’-bithiophene, it might be involved in the electron transport chain in organic electronic devices .
Pharmacokinetics
As a general rule, the pharmacokinetics of such compounds would be influenced by factors such as their size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on its structural similarity to 2,2’-bithiophene, it can be inferred that the compound might contribute to the conductivity and optoelectronic properties of the materials in which it is incorporated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of organic electronic devices incorporating this compound can be affected by factors such as temperature, humidity, and exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea typically involves the cross-coupling of 2-halothiophenes to form the bithiophene core Common reagents used in these reactions include palladium catalysts for the cross-coupling and various amines for the substitution steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cross-coupling reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the urea group.
Substitution: The phenylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the additional functional groups.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different structural features and electronic properties
Uniqueness
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is unique due to its combination of a bithiophene core with an ethyl and phenylurea group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .
Properties
IUPAC Name |
1-phenyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(19-13-5-2-1-3-6-13)18-11-10-14-8-9-16(22-14)15-7-4-12-21-15/h1-9,12H,10-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWHPSHLYIPHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.